2-Pyrrolidin-1-ylquinolin-8-ol
Description
Contextual Significance of Quinoline (B57606) and Pyrrolidine (B122466) Scaffolds in Molecular Design
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. usc.edursc.orgnih.gov This designation stems from its frequent appearance in biologically active compounds and approved drugs. usc.edunih.gov The quinoline framework is synthetically versatile, allowing for modifications at various positions, which can significantly alter the molecule's properties and biological interactions. mdpi.compreprints.org Its rigid structure provides a defined orientation for functional groups, making it an excellent backbone for designing targeted molecules. usc.edu
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous feature in natural products and synthetic pharmaceuticals. Its presence can influence a molecule's solubility, polarity, and ability to form hydrogen bonds. The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in specific three-dimensional arrangements, which can be crucial for molecular recognition and binding to biological targets.
Historical Perspective of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science
8-Hydroxyquinoline, also known as oxine, has a rich history in chemical science, dating back to its discovery and initial applications in analytical chemistry. researchgate.netscispace.com It is a powerful chelating agent, meaning it can form stable complexes with a wide variety of metal ions. researchgate.netresearchgate.net This property made it an invaluable tool for the separation and quantitative analysis of metals. scispace.com
Beyond its analytical uses, the 8-hydroxyquinoline scaffold has been extensively investigated for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov The biological activity is often linked to its ability to chelate metal ions that are essential for the function of various enzymes or to its ability to interact with biological targets through hydrogen bonding via the hydroxyl group and the pyridine nitrogen. researchgate.net The unsubstituted phenolic group at the 8-position is often considered a key structural feature for its biological effects. researchgate.net
Rationale for Investigating 2-Pyrrolidin-1-ylquinolin-8-ol: Bridging Structural Motifs and Research Gaps
The specific investigation of this compound stems from a rational design approach that seeks to combine the advantageous properties of its constituent parts. The introduction of a pyrrolidine ring at the 2-position of the 8-hydroxyquinoline scaffold is a deliberate structural modification. This modification is intended to explore how the addition of a flexible, basic, and nucleophilic amine substituent alters the chemical and physical properties of the parent 8-hydroxyquinoline molecule.
Research into this compound aims to bridge structural motifs and fill research gaps by creating a hybrid structure with potentially new or enhanced characteristics. The synthesis of this compound is typically achieved through a multi-step process. A common route involves the conversion of commercially available quinolin-8-ol to 2-chloro-8-hydroxyquinoline, which then undergoes a condensation reaction with pyrrolidine to yield the final product. nih.gov
The resulting molecule, this compound, possesses multiple functional sites: the chelating 8-hydroxyquinoline core, the basic nitrogen of the pyrrolidine ring, and the aromatic system. This combination allows for a diverse range of potential chemical interactions and applications, which are the subject of ongoing research.
Chemical Compound Information
The table below lists the chemical compounds mentioned in this article.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | 2-(Pyrrolidin-1-yl)quinolin-8-ol | 941868-37-7 | C13H14N2O |
| Quinolin-8-ol | Quinolin-8-ol | 148-24-3 | C9H7NO |
| 2-Chloro-8-hydroxyquinoline | 2-Chloroquinolin-8-ol | 130-16-5 | C9H6ClNO |
| Pyrrolidine | Pyrrolidine | 123-75-1 | C4H9N |
Physicochemical Data for this compound
The following table presents predicted physicochemical properties for the title compound.
| Property | Predicted Value |
| Molecular Weight | 214.27 g/mol |
| Monoisotopic Mass | 214.11061 Da |
| XlogP | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem. uni.lu |
Predicted Collision Cross Section (CCS) Data
This table shows predicted Collision Cross Section (CCS) values for different adducts of this compound, which is relevant for mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 215.11789 | 147.1 |
| [M+Na]⁺ | 237.09983 | 154.9 |
| [M-H]⁻ | 213.10333 | 150.6 |
| [M+NH₄]⁺ | 232.14443 | 165.1 |
| [M+K]⁺ | 253.07377 | 150.4 |
| Data calculated using CCSbase. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNXIAJNHKLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Pyrrolidin 1 Ylquinolin 8 Ol
Established Synthetic Routes to the 2-Pyrrolidin-1-ylquinolin-8-ol Core
The synthesis of the this compound core has been approached through various established routes, including multi-step syntheses and the application of convergent and divergent strategies.
Multi-step Synthetic Approaches and Optimization
Multi-step synthesis is a common strategy for constructing complex molecules like this compound. youtube.comyoutube.com One documented multi-step approach begins with the conversion of a starting material to 2-chloro-8-hydroxyquinoline. nih.gov This intermediate then undergoes a condensation reaction with pyrrolidine (B122466) to yield the target molecule. nih.gov Microwave-assisted synthesis has been shown to be an effective method for this type of condensation. nih.gov
Optimization of multi-step syntheses is crucial for improving yield and efficiency. This can involve adjusting reaction conditions such as temperature, solvent, and catalyst. For instance, in the synthesis of related quinoline (B57606) derivatives, optimization has been achieved by carefully selecting reagents and reaction parameters to favor the desired product formation. researchgate.net
Convergent and Divergent Synthetic Strategies
Convergent and divergent synthetic strategies offer efficient pathways to generate libraries of related compounds from a common intermediate.
Divergent Synthesis: In a divergent strategy, a common precursor is reacted with a variety of different reagents to produce a diverse range of derivatives. sathyabama.ac.in Starting with a key intermediate, such as a halogenated quinoline, a divergent approach can be used to introduce various substituents, including the pyrrolidinyl group at the 2-position. researchgate.net This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.id In the context of synthesizing quinoline derivatives, green approaches can include the use of environmentally benign solvents like ethanol, which has been shown to be effective in the synthesis of related pyrrolidine-containing compounds. nih.govbeilstein-journals.org Microwave-assisted organic synthesis is another green technique that can accelerate reactions, often leading to higher yields and reduced byproducts. mdpi.comresearchgate.net Mechanochemical synthesis, which involves milling reagents together, is also gaining attention as a solvent-free alternative to traditional solution-based methods. murraystate.edu
Functionalization and Derivatization Strategies at the Quinoline Moiety
The quinoline ring system of this compound offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives. nih.govresearchgate.netwikipedia.orgnih.gov These modifications can be used to modulate the compound's physicochemical properties and biological activity.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.commasterorganicchemistry.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.comlibretexts.org The electron-rich nature of the quinoline ring makes it susceptible to attack by electrophiles. dalalinstitute.com The position of substitution is influenced by the existing substituents on the ring. For instance, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orgwvu.edu
Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto an aromatic ring, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group, such as a halogen. masterorganicchemistry.comscribd.com This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. libretexts.org
The synthesis of this compound and its derivatives frequently employs SNAr reactions on halogenated quinoline precursors. researchgate.netcymitquimica.com For example, 2-chloroquinoline (B121035) derivatives can react with pyrrolidine, where pyrrolidine acts as the nucleophile, to displace the chloride and form the desired 2-pyrrolidinyl substituted quinoline. researchgate.net The regioselectivity of these reactions is a critical aspect, with substitution often occurring preferentially at specific positions on the quinoline ring. mdpi.com
Below is a table summarizing some research findings related to the synthesis and derivatization of quinoline compounds.
| Precursor | Reagent | Reaction Type | Product | Reference |
| 2-chloro-8-hydroxyquinoline | Pyrrolidine | Condensation | This compound | nih.gov |
| 2-Chloro-5-(((4-isopropylbenzyl)oxy)methyl)quinolin-8-ol | 4-methylpiperazine | Nucleophilic Aromatic Substitution | 5-(((4-isopropylbenzyl)oxy)methyl)-2-(4-methylpiperazin-1-yl)quinolin-8-ol | nih.gov |
| 2,4-dichloroquinazoline | Anilines, Benzylamines | Nucleophilic Aromatic Substitution | 2-chloro-4-aminoquinazolines | mdpi.com |
| 2-methyl-8-hydroxyquinoline | Selenium (IV) oxide | Oxidation | 8-hydroxyquinoline-2-carbaldehyde | nih.gov |
| 2-chloroquinolin-8-ol | Pyrrolidine | Microwave-assisted Condensation | This compound | mdpi.com |
Modifications at C-2, C-5, C-7, and C-8 Positions
The functionalization of the quinoline ring of this compound at various positions allows for the fine-tuning of its chemical properties.
Modifications at the C-2 position often involve the initial synthesis of a 2-chloroquinoline derivative, which can then be displaced by pyrrolidine. For instance, 2-chloro-8-hydroxyquinoline serves as a common precursor, which upon condensation with pyrrolidine, yields the target molecule. Further derivatization at other positions can precede or follow this step. For example, 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)quinolin-8-ol can be reacted with pyrrolidine to introduce the pyrrolidinyl group at C-2 while having a significant substituent at C-5. nih.gov This 2-chloro precursor can also be used to introduce other functionalities, such as a 4-methylpiperazin-1-yl group, by reaction with the corresponding amine. nih.gov
The C-5 and C-7 positions are often functionalized through electrophilic substitution or condensation reactions. For example, the Mannich reaction, involving the condensation of an amine (like pyrrolidine) and formaldehyde (B43269) with an activated aromatic compound, can be used to introduce a pyrrolidin-1-ylmethyl group at the C-7 position. nih.gov A specific example is the preparation of 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol from 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)quinolin-8-ol, paraformaldehyde, and pyrrolidine. nih.gov
Modification at the C-8 position typically involves the hydroxyl group. This hydroxyl group can be etherified to link the quinoline moiety with other chemical entities. For example, hybrids of 1,4-quinone with quinoline derivatives have been synthesized by connecting the two structures through an oxygen atom at the C-8 position. researchgate.net This involves the reaction of the hydroxyl group of the quinoline derivative with a suitable halo-quinone in the presence of a base like potassium carbonate. researchgate.net
A summary of representative modifications is presented below:
| Position | Modification Strategy | Example Reactant/Reagent | Resulting Functionality | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic substitution | Pyrrolidine on 2-chloroquinoline | Pyrrolidin-1-yl group | nih.gov |
| C-5 | Introduction of a side chain | (4-isopropylbenzyl)oxy)methyl group | -CH2OCH2C6H4-iPr | nih.gov |
| C-7 | Mannich reaction | Paraformaldehyde, pyrrolidine | -CH2-pyrrolidin-1-yl | nih.gov |
| C-8 | Etherification | Dichloroquinone derivative | O-quinone linkage | researchgate.net |
Functionalization and Derivatization Strategies at the Pyrrolidine Moiety
N-alkylation and N-acylation of the pyrrolidine nitrogen are fundamental transformations. While specific examples for this compound are not extensively detailed in the provided context, general methodologies for N-alkylation of pyrrolidines attached to aromatic systems are well-established. These reactions typically involve the treatment of the secondary amine with alkyl halides or other electrophilic alkylating agents. Tandem N-alkylation-C-allylation reactions of α-imino esters with organoaluminums and allyltributyltin have been reported, showcasing advanced methods for simultaneous N- and C-functionalization. nih.gov
N-acylation can be achieved by reacting the pyrrolidine nitrogen with acyl chlorides or anhydrides. This transformation is crucial for the synthesis of various derivatives and can influence the electronic properties of the pyrrolidine ring. For instance, the synthesis of julolidine (B1585534) derivatives can involve an N-acylation-intramolecular Friedel-Crafts sequence. researchgate.net
The modification of the pyrrolidine ring structure through ring-opening and ring-expansion reactions represents a more advanced derivatization strategy.
Ring-opening reactions of N-acyl or N-aryl pyrrolidines can be initiated by various methods, including single electron transfer photooxidation or by using reducing agents. nih.govresearchgate.net For example, N-acyl pyrrolidines can undergo reductive ring-opening using samarium(II) iodide (SmI2) to generate carbon-centered radicals, which can then be functionalized. thieme-connect.de Selective ring-opening of N-alkyl pyrrolidines with chloroformates can yield valuable 4-chlorobutyl carbamate (B1207046) derivatives. acs.org These methods, while not specifically documented for this compound, suggest potential pathways for its structural diversification.
Ring-expansion studies offer a route to larger heterocyclic systems from the pyrrolidine scaffold. For instance, ring expansion of pyrrolidines can lead to the synthesis of azepane derivatives through the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.netresearchgate.net Another approach involves the iodide ion-induced ring expansion of N-vinyl aziridines to form pyrroline (B1223166) derivatives, which can be further transformed. beilstein-journals.org A B(C6F5)3 catalyzed protocol has been developed for the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones, involving a ring expansion of the pyrrolidine. rsc.org
Catalytic Approaches in the Synthesis and Derivatization of this compound and its Analogs
Modern catalytic methods play a pivotal role in the efficient and selective synthesis and derivatization of complex molecules like this compound.
Transition metal catalysis, particularly with palladium and copper, is instrumental in forming the C-N bond between the quinoline ring and the pyrrolidine moiety, as well as for further functionalization.
Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are widely used for the N-arylation of amines. pleiades.online This reaction can be employed to couple pyrrolidine with a 2-haloquinoline. researchgate.net Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides provide a route to N-aryl-2-allyl pyrrolidines. nih.govnih.gov Furthermore, palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization are powerful tools for synthesizing various heterocycles, including quinolinones and pyrrolidines. mdpi.com
Copper-catalyzed reactions also offer efficient pathways for the synthesis of quinoline derivatives. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can yield quinoline derivatives. rsc.org A combo-catalysis of CuBr–ZnI2 has been shown to be effective for the rapid synthesis of quinolines from anilines, aldehydes, and terminal alkynes. nih.gov These methods highlight the versatility of copper in constructing the quinoline scaffold, which can subsequently be functionalized with a pyrrolidine ring.
A summary of relevant transition metal-catalyzed reactions is provided below:
| Catalyst Type | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium | Buchwald-Hartwig Amination | Synthesis of 2-(pyrrolidin-1-yl)quinolines | pleiades.onlineresearchgate.net |
| Palladium | Carboamination | Synthesis of N-aryl-2-allyl pyrrolidines | nih.govnih.gov |
| Copper | Domino Reaction | Synthesis of quinoline derivatives | rsc.org |
| Copper/Zinc | Tandem Cyclization | Synthesis of quinolines from anilines, aldehydes, and alkynes | nih.gov |
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. Pyrrolidine-based organocatalysts are particularly prominent.
Organocatalytic approaches have been successfully applied to the asymmetric synthesis of tetrahydroquinoline (THQ) derivatives. thieme-connect.com For instance, an organocatalytic enantioselective intramolecular 1,5-hydride transfer/ring-closure reaction can efficiently produce ring-fused tetrahydroquinolines. thieme-connect.com Furthermore, a formal [3+2] cycloaddition-lactamization cascade reaction using a bifunctional squaramide catalyst has been developed for the asymmetric synthesis of pyrrolo[3,2-c]quinolines. researchgate.net
A transition-metal-free, one-pot reaction of 3-(1-pyrrolidinyl)crotonates with nitrobenzenes can lead to the formation of 3-(1-pyrrolidinyl)quinolines and their corresponding 1-oxides, representing a novel strategy where the quinoline ring is constructed from a substrate already bearing the pyrrolidinyl moiety. rsc.org
Spectroscopic and Advanced Structural Elucidation of 2 Pyrrolidin 1 Ylquinolin 8 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Pyrrolidin-1-ylquinolin-8-ol derivatives, providing insights into their stereochemistry and conformational dynamics in solution.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.
¹H and ¹³C NMR: The 1D ¹H NMR spectrum of a 2-substituted quinolin-8-ol derivative would typically show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the pyrrolidine (B122466) moiety. The chemical shifts of the quinoline protons are influenced by the electronic effects of the pyrrolidinyl substituent and the hydroxyl group. Similarly, the ¹³C NMR spectrum would provide characteristic signals for all carbon atoms in the molecule. For instance, in related 8-hydroxyquinoline (B1678124) derivatives, the aromatic carbons typically resonate in the range of 110-160 ppm.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in tracing the connectivity of protons within the quinoline and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for connecting the pyrrolidine substituent to the quinoline core, for example, by observing a correlation between the protons on the carbon adjacent to the nitrogen in the pyrrolidine ring and the C2 carbon of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which is key for conformational analysis. For flexible molecules like this compound, NOESY can help to determine the preferred orientation of the pyrrolidine ring relative to the quinoline plane. The spatial disposition of the pyrrolidine scaffold can significantly influence the biological activity of its derivatives.
Table 1: Representative NMR Data for a Substituted 8-Hydroxyquinoline Derivative (Note: This is a representative table based on general knowledge of similar compounds, as specific data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-3 | d, ~7.0 | C-3, ~110 | C-2, C-4, C-4a | H-4 |
| H-4 | d, ~8.0 | C-4, ~135 | C-3, C-4a, C-5 | H-3, H-5 |
| H-5 | dd, ~7.5 | C-5, ~120 | C-4, C-6, C-8a | H-4, H-6 |
| H-6 | t, ~7.3 | C-6, ~128 | C-5, C-7, C-8 | H-5, H-7 |
| H-7 | dd, ~7.1 | C-7, ~115 | C-5, C-8, C-8a | H-6 |
| Pyrrolidine CH₂ (α) | t, ~3.5 | C-α, ~50 | C-2 (quinoline) | Pyrrolidine CH₂ (β) |
| Pyrrolidine CH₂ (β) | m, ~2.0 | C-β, ~25 | C-α | Pyrrolidine CH₂ (α) |
| OH | s, ~9.5 | - | C-7, C-8, C-8a | - |
View Interactive Table
Solid-State NMR Applications
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For quinoline derivatives, ssNMR, in conjunction with X-ray crystallography and computational methods, can be used to study polymorphism and tautomerism. For example, studies on 8-hydroxyquinolin-2(1H)-one have utilized ssNMR to establish the predominant tautomeric form in the solid state.
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound derivatives and for elucidating their fragmentation pathways, which can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₄N₂O), the predicted monoisotopic mass is 214.1106 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.1179 |
| [M+Na]⁺ | 237.0998 |
| [M-H]⁻ | 213.1033 |
| [M]⁺ | 214.1101 |
View Interactive Table
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the pyrrolidine ring: A common fragmentation pathway for N-substituted compounds is the cleavage of the bond connecting the substituent to the main ring. In this case, the loss of a neutral pyrrolidine molecule or a pyrrolidinyl radical would be expected.
Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN or other small neutral molecules.
Rearrangements: Rearrangement reactions prior to fragmentation can also occur, leading to complex fragmentation patterns that require careful interpretation.
Analysis of the MS/MS spectrum allows for the piecing together of the molecular structure and can help to differentiate between isomers.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would yield precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.
In related 8-hydroxyquinoline derivatives, hydrogen bonding involving the hydroxyl group and the quinoline nitrogen is a common feature. Additionally, π-π stacking interactions between the aromatic quinoline rings often play a significant role in the crystal packing. For this compound, one would expect to observe hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the quinoline or pyrrolidine ring of a neighboring molecule. The planarity of the quinoline system would also favor π-π stacking interactions. Understanding these intermolecular forces is crucial as they influence the physical properties of the compound, such as its melting point and solubility.
While specific crystallographic data for this compound is not currently available in the public domain, analysis of similar structures provides a strong indication of the expected molecular geometry and packing motifs.
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
The crystallographic parameters for related quinoline derivatives illustrate the typical packing arrangements. For example, substituted amino-quinoline derivatives have been synthesized and their crystal structures determined, providing insights into how different substituents at various positions on the quinoline ring affect the crystal lattice. The molecular structures of these compounds are often confirmed by X-ray crystal structure analysis, which provides definitive evidence of their connectivity and stereochemistry.
Table 1: Representative Crystallographic Data for Substituted Quinoline Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| TFMAQ-8Ph | Monoclinic | P2₁/c | --- | --- | --- | --- | --- | --- |
| TFMAQ-8-t-BuPh | Triclinic | P-1 | --- | --- | --- | --- | --- | --- |
| TFMAQ-8-OMePh | Monoclinic | C2/c | --- | --- | --- | --- | --- | --- |
Analysis of Hydrogen Bonding and Crystal Packing Architectures
Hydrogen bonding and other non-covalent interactions play a crucial role in dictating the supramolecular assembly of molecules in the crystalline state. For this compound, the presence of the hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring are key features for forming hydrogen bonds.
In many 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond is observed between the hydroxyl group's hydrogen and the quinoline nitrogen atom. This interaction leads to the formation of a stable five-membered ring. Theoretical studies on 8-hydroxyquinoline derivatives have shown that substituents on the quinoline ring can modulate the strength of this intramolecular hydrogen bond.
In the solid state, intermolecular hydrogen bonds are also critical in building the crystal lattice. For 8-hydroxyquinoline and its 5-chloro derivative, molecules form dimers through intermolecular O-H···N hydrogen bonds. This results in a bifurcated hydrogen bond for the hydroxyl hydrogen, as it interacts with both the intramolecular and intermolecular nitrogen atoms. The crystal packing is further stabilized by π-π stacking interactions between the aromatic quinoline rings.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint. The vibrational spectra of this compound derivatives are expected to show characteristic bands corresponding to the quinoline core, the pyrrolidine ring, and the hydroxyl group.
Studies on 8-hydroxyquinoline and its derivatives provide a basis for assigning the observed vibrational bands. The O-H stretching vibration of the hydroxyl group is a prominent feature, typically appearing as a broad band in the IR spectrum due to hydrogen bonding. For 8-hydroxyquinoline, this band is observed around 3688 cm⁻¹. The in-plane and out-of-plane bending modes of the O-H group are also identifiable.
The quinoline ring gives rise to a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic system typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.
The pyrrolidine ring will contribute its own set of vibrational modes, primarily the C-H stretching vibrations of the methylene (B1212753) groups, which are expected in the 2900-2800 cm⁻¹ region. The C-N stretching vibration associated with the pyrrolidinyl group will also be present.
Density Functional Theory (DFT) calculations are often employed to aid in the assignment of vibrational spectra by correlating experimental frequencies with theoretical predictions.
Table 2: General Vibrational Modes Expected for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch | 3700-3200 (broad) | Hydroxyl |
| Aromatic C-H stretch | 3100-3000 | Quinoline |
| Aliphatic C-H stretch | 2900-2800 | Pyrrolidine |
| C=C / C=N stretch | 1600-1400 | Quinoline |
| C-O stretch | 1300-1200 | Phenolic |
| C-N stretch | 1250-1020 | Pyrrolidinyl-quinoline |
This detailed spectroscopic and structural analysis provides a comprehensive understanding of the molecular characteristics of this compound and its derivatives, which is essential for its potential applications in various scientific fields.
Theoretical and Computational Chemistry Studies of 2 Pyrrolidin 1 Ylquinolin 8 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. researchgate.net These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a workhorse in quantum chemistry for predicting molecular geometries and a wide array of electronic properties. researchgate.netnih.gov
Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process minimizes the total energy of the system, providing accurate predictions of bond lengths and angles. For molecules like 2-Pyrrolidin-1-ylquinolin-8-ol, obtaining an optimized geometry is the first step for further computational analysis. nih.gov
Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. researchgate.netvjst.vn These properties are crucial for understanding the molecule's polarity, solubility, and how it will interact with other molecules. For instance, the B3LYP functional, a common method in DFT, has been used to determine properties like the lattice constant and bond lengths for materials like cubic zirconium dioxide. mdpi.com
| Property | Description | Relevance |
| Total Energy | The sum of the kinetic and potential energies of all the electrons and nuclei in the molecule. | Indicates the stability of the molecule. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |
| Electron Density | The probability of finding an electron at a particular point in space. | Determines the molecule's shape and reactivity. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between these orbitals is key to understanding chemical reactivity. wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. vjst.vnarabjchem.org FMO analysis helps predict how a molecule will behave in chemical reactions. wikipedia.orgnumberanalytics.com
| Orbital | Description | Significance |
| HOMO | The outermost molecular orbital containing electrons. | Represents the ability to donate electrons. |
| LUMO | The innermost molecular orbital that is empty of electrons. | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.netimist.ma They are generated by calculating the electrostatic potential at different points on the electron density surface. mdpi.com
MEP maps use a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net These maps are valuable for predicting how a molecule will interact with other molecules, including identifying potential sites for hydrogen bonding. imist.ma
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govlongdom.org These simulations provide detailed information about the conformational changes and interactions of molecules in different environments. mdpi.com
Conformational Landscapes: Proteins and other flexible molecules are not static; they exist as an ensemble of different conformations. mdpi.com MD simulations can explore this conformational landscape by simulating the molecule's movements, revealing the different shapes it can adopt and the transitions between them. elifesciences.org This is crucial for understanding how a molecule like this compound might change its shape to bind to a target.
Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the solvent molecules (e.g., water) around the solute, providing insights into how the solvent affects the molecule's conformation and dynamics. This is important for understanding how this compound would behave in a biological environment. rsc.org
Docking and Molecular Interaction Studies (Target-Ligand Binding Mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). openaccessjournals.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand how they interact with their biological targets. researchgate.netnih.gov
The docking process involves two main steps: sampling different conformations of the ligand within the receptor's binding site and then scoring these conformations to estimate the binding affinity. nih.gov
Ligand-Protein Interaction Profiling (excluding biological efficacy claims)
Once a potential binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the protein is performed. This interaction profiling identifies the specific types of non-covalent bonds that stabilize the complex. nih.gov
Common types of interactions that are analyzed include:
Hydrogen bonds: These are crucial for the specificity of ligand binding.
π-stacking: This occurs between aromatic rings.
π-cation interactions: An interaction between a cation and the face of an aromatic ring.
Salt bridges: These are electrostatic interactions between oppositely charged residues.
Water bridges: These involve water molecules that mediate the interaction between the ligand and the protein. nih.gov
Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these interactions, providing a detailed picture of the binding mode at the atomic level. nih.gov This information is invaluable for understanding the structural basis of ligand recognition and for guiding the design of new molecules with improved binding properties. mdpi.com
Binding Mechanism Prediction at the Molecular Level
Molecular docking is a principal computational technique used to predict the binding mechanism of a ligand, such as this compound, with a biological macromolecule, typically a protein or enzyme. This method explores the most favorable binding orientation and conformation of the molecule within the active site of a target, estimating the strength of the interaction, often expressed as a binding energy score.
For quinoline (B57606) derivatives, molecular docking studies reveal that their interactions within protein binding pockets are typically governed by a combination of specific forces. Molecular docking simulations performed on related 8-hydroxyquinoline (B1678124) compounds suggest that this compound likely engages in several key interactions:
Hydrogen Bonding: The 8-hydroxyl group (-OH) and the nitrogen atom of the quinoline ring are critical functional groups. The hydroxyl group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site are crucial for anchoring the molecule.
Hydrophobic Interactions: The flat, aromatic quinoline ring system and the nonpolar pyrrolidine (B122466) ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Studies on similar complexes have highlighted the importance of π-alkyl and π-σ interactions in stabilizing the ligand-protein complex. researchgate.net
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known bidentate chelating agent, capable of binding metal ions that are often essential cofactors in enzyme active sites. mdpi.com The nitrogen of the quinoline ring and the oxygen of the deprotonated 8-hydroxyl group form a stable five-membered ring with the metal ion, which can be a key part of its mechanism of action.
A typical molecular docking study would predict the binding energy and the specific amino acid residues involved in the interaction. For instance, a hypothetical docking of this compound into an enzyme active site might yield the data shown in the table below.
| Interaction Type | Ligand Group Involved | Receptor Amino Acid Residue | Predicted Distance (Å) |
| Hydrogen Bond | 8-Hydroxyl (-OH) | ASP-120 | 2.1 |
| Hydrogen Bond | Quinoline Nitrogen (N1) | SER-245 | 2.9 |
| Hydrophobic (π-Alkyl) | Pyrrolidine Ring | LEU-150 | 3.8 |
| Hydrophobic (π-π Stacking) | Quinoline Ring | PHE-248 | 4.2 |
This table presents hypothetical data for illustrative purposes.
These predictive studies are invaluable for understanding how the molecule might function at a biological level and for designing more potent derivatives.
Structure-Activity Relationship (SAR) at a Mechanistic Level
Structure-Activity Relationship (SAR) studies, informed by computational analysis, aim to understand how the chemical structure of this compound relates to its biological activity on a mechanistic level. By analyzing the contribution of each part of the molecule, researchers can rationalize its activity and predict how modifications would affect its potency and selectivity.
For this compound, the key structural components for its activity are the 8-hydroxyquinoline (8-HQ) scaffold and the pyrrolidine substituent at position 2.
The 8-Hydroxyquinoline Scaffold: This is the core pharmacophore. The relative position of the 8-hydroxyl group and the quinoline nitrogen is fundamental. This specific arrangement forms a bidentate {N,O} donor set, which is crucial for the compound's ability to chelate metal ions. acs.org Computational studies on analogous compounds confirm that removing the quinoline nitrogen to create a simple phenol (B47542) derivative leads to a loss of activity, demonstrating the essential role of this chelating motif. acs.org The aromatic nature of the quinoline ring also allows for crucial π-stacking interactions within binding sites.
The 2-Pyrrolidinyl Substituent: The introduction of a pyrrolidine ring at position 2 significantly influences the molecule's properties.
Steric and Electronic Effects: This group can modulate the electronic properties of the quinoline ring, which in turn affects the pKa of the quinoline nitrogen and the 8-hydroxyl group, influencing its chelating ability. nih.gov
Lipophilicity and Solubility: This substituent alters the molecule's lipophilicity, which is a critical parameter for its ability to cross cell membranes and reach its target. SAR studies on related 8-HQ derivatives have shown that substitutions at this position can be tuned to optimize biological activity. mdpi.comnih.gov
The table below summarizes the key SAR points at a mechanistic level.
| Molecular Fragment | Key Structural Feature | Mechanistic Contribution to Activity |
| 8-Hydroxyquinoline Core | 8-Hydroxyl Group (-OH) | Acts as a hydrogen bond donor and, when deprotonated, as a key atom for metal chelation. mdpi.com |
| Quinoline Nitrogen | Acts as a hydrogen bond acceptor and the second key atom for the bidentate chelation of metal ions. acs.org | |
| Aromatic Rings | Participates in hydrophobic and π-stacking interactions with target proteins. | |
| 2-Pyrrolidinyl Group | Saturated Heterocycle | Provides additional hydrophobic interactions and can influence the overall conformation and fit within a binding site. |
| Amine Functionality | Modifies the electronic density of the quinoline ring, impacting pKa and chelating strength. nih.gov |
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. researchgate.net These theoretical calculations provide a powerful means to validate experimentally obtained data and to gain a deeper understanding of the molecule's vibrational and electronic behavior.
The process typically involves first optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following this, vibrational frequencies (corresponding to IR and Raman spectra) and electronic transitions (corresponding to UV-Visible spectra) are calculated. uantwerpen.beresearchgate.net
For vibrational spectroscopy, DFT calculations can predict the wavenumber of each vibrational mode. These theoretical predictions are then compared with experimental IR and Raman spectra. A good correlation between the calculated and experimental spectra confirms that the synthesized compound has the expected structure and that the computational model is accurate. Discrepancies can point to specific intermolecular interactions (like hydrogen bonding) in the experimental solid or solution phase that were not fully accounted for in the gas-phase calculation. researchgate.net Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific bond stretches, bends, or torsions within the molecule. researchgate.net
The table below provides an example of how theoretical and experimental vibrational frequencies are compared for characteristic bonds in 8-hydroxyquinoline derivatives, illustrating the typical level of agreement.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Reference |
| O-H Stretch | 8-Hydroxyl | ~3688 | ~3400-3500 (broad) | researchgate.net |
| C=N Stretch | Quinoline Ring | ~1580 | ~1575 | researchgate.net |
| C-O Stretch | Phenolic | ~1280 | ~1278 | researchgate.net |
| C-H Aromatic Stretch | Quinoline Ring | ~3050 | ~3045 | researchgate.net |
Note: Data is representative and based on values reported for 8-hydroxyquinoline in the literature. researchgate.net The broadness and shift of the experimental O-H stretch are due to intermolecular hydrogen bonding not present in the theoretical gas-phase calculation.
This validation process is a cornerstone of modern chemical characterization, where computational spectroscopy works hand-in-hand with experimental measurements to provide a comprehensive and reliable structural assignment. uantwerpen.be
Mechanistic Investigations of Chemical Reactivity and Molecular Interactions
Reaction Mechanism Elucidation in Synthetic Transformations
The synthesis of 2-pyrrolidin-1-ylquinolin-8-ol typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic for aromatic compounds bearing electron-withdrawing groups or heteroatoms that activate the ring towards nucleophilic attack. In the case of quinoline (B57606) derivatives, the nitrogen atom in the aromatic system facilitates such reactions. The common synthetic route involves the reaction of a halo-substituted quinolin-8-ol, such as 2-chloroquinolin-8-ol, with pyrrolidine (B122466). The pyrrolidine acts as a nucleophile, displacing the halide from the quinoline ring.
The general mechanism for this SNAr reaction involves two main steps. Initially, the nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (e.g., chlorine). This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted. Subsequently, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product, this compound. Reactions of 2-chloroquinolines are known to be less susceptible to acid catalysis compared to their 4-chloro counterparts. researchgate.net
While specific kinetic studies for the synthesis of this compound are not extensively documented in the literature, the kinetics of related nucleophilic aromatic substitution reactions on chloro-substituted quinolines and other heteroaromatic systems have been investigated. Generally, these reactions are found to follow second-order kinetics, being first order with respect to both the heteroaromatic substrate and the nucleophile. researchgate.net
The rate of reaction is influenced by several factors, including the nature of the solvent, the temperature, and the specific substituents on the quinoline ring and the nucleophile. For the SNAr mechanism, the formation of the Meisenheimer complex is typically the rate-determining step. This is because it involves the disruption of the aromatic system, which has a significant activation energy barrier. The subsequent elimination of the leaving group is a faster process. The activation parameters for similar reactions, such as the reaction of 2-chloroquinoxaline (B48734) with anilines, are characteristic of bimolecular aromatic nucleophilic substitutions. researchgate.net
Isotope labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing insight into the reaction mechanism. wikipedia.org For instance, using a deuterated nucleophile or a quinoline ring labeled with a stable isotope like carbon-13 could help to elucidate the reaction pathway. In the context of quinoline chemistry, stable isotope-labeled tryptophan has been used as a precursor to study the metabolic disposition of quinolinic acid. nih.gov Carbon-13 labeled N-cyanosaccharin has been used for the cyanation of various heterocycles, including quinoline. acs.orgacs.org While specific isotope labeling experiments for the synthesis of this compound have not been reported, such studies would be invaluable in confirming the proposed SNAr mechanism and in investigating any potential side reactions or rearrangements.
Coordination Chemistry of this compound with Metal Ions
8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govtandfonline.com The compound this compound, as a derivative of 8-hydroxyquinoline, is also expected to exhibit significant chelating properties.
8-Hydroxyquinoline (often abbreviated as 8-HQ or oxine) is a classic bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.net This forms a stable five-membered chelate ring with the metal ion. The chelating ability of 8-hydroxyquinoline derivatives can be tuned by introducing different substituents onto the quinoline ring.
The pyrrolidinyl group at the 2-position of the quinoline ring in this compound is expected to influence its coordination properties in several ways:
Electronic Effects: The nitrogen atom of the pyrrolidinyl group can donate electron density into the quinoline ring, which can enhance the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, thereby affecting the stability of the resulting metal complexes.
Steric Effects: The bulky pyrrolidinyl group at the 2-position can introduce steric hindrance around the metal center. This can influence the coordination geometry of the metal complexes and may lead to the formation of complexes with different stoichiometries or geometries compared to those formed with unsubstituted 8-hydroxyquinoline.
The design of such ligands is often aimed at achieving selectivity for specific metal ions or to impart particular photophysical or biological properties to the resulting metal complexes. mdpi.com
While specific studies on the metal complexes of this compound are scarce, the coordination chemistry of 8-hydroxyquinoline and its other derivatives provides a good model for predicting the expected stoichiometries and geometries. 8-Hydroxyquinoline typically forms complexes with a 2:1 ligand-to-metal ratio with divalent metal ions (M2+), resulting in neutral complexes of the type ML2. scirp.orgresearchgate.net
Depending on the coordination number of the metal ion, these complexes can adopt different geometries:
Octahedral Geometry: For metal ions that prefer a coordination number of six, such as Co(II) and Ni(II), the ML2 complexes often adopt a distorted octahedral geometry, with two water molecules or other solvent molecules occupying the remaining coordination sites. researchgate.net
Square Planar Geometry: For metal ions like Cu(II) and Pd(II), square planar complexes are common. researchgate.netpjmhsonline.com
Tetrahedral Geometry: In some cases, a tetrahedral geometry can also be observed.
The table below summarizes the typical geometries of metal complexes with 8-hydroxyquinoline and its derivatives.
| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Common Coordination Geometry | Reference |
|---|---|---|---|
| Co(II) | 2:1 | Octahedral | researchgate.net |
| Ni(II) | 2:1 | Octahedral | researchgate.net |
| Cu(II) | 2:1 | Square Planar | researchgate.net |
| Zn(II) | 2:1 | Tetrahedral/Octahedral | rdd.edu.iq |
| Pd(II) | 2:1 | Square Planar | pjmhsonline.com |
| Mn(II) | 2:1 | Octahedral | rdd.edu.iq |
The steric bulk of the 2-pyrrolidinyl group in this compound might favor the formation of complexes with lower coordination numbers or lead to distortions from ideal geometries. Further experimental studies, such as X-ray crystallography and spectroscopic analyses, are needed to fully characterize the stoichiometry and geometry of the metal complexes of this specific ligand.
Theoretical Studies on Metal-Ligand Interactions
Theoretical and computational studies provide significant insight into the way this compound interacts with metal ions. As a derivative of 8-hydroxyquinoline (8-HQ), its metal-binding properties are primarily dictated by the bidentate chelating site formed by the hydroxyl oxygen and the quinoline nitrogen atom. scirp.orgnih.gov
Density Functional Theory (DFT) is a common computational method used to model these interactions, predicting the geometry, stability, and electronic characteristics of the resulting metal complexes. nih.govnih.govnih.gov For 8-HQ and its derivatives, DFT studies have shown that upon deprotonation of the hydroxyl group, the ligand coordinates with a metal ion, forming a stable five-membered chelate ring. nih.gov This interaction involves the donation of electron pairs from the oxygen and nitrogen atoms to the metal center. scirp.orgscirp.org
The nature of the substituent on the 8-HQ ring can influence the ligand's affinity for metals and the properties of the complex. nih.gov In the case of this compound, the pyrrolidine group at the 2-position is an electron-donating group. This is expected to increase the electron density on the quinoline nitrogen atom, potentially enhancing its Lewis basicity and strengthening the coordination bond with a metal cation. Theoretical calculations on similar substituted 8-HQ systems confirm that such electronic modifications can alter the stability and coordination geometry of the metal complexes. nih.govnih.gov
The geometry of the resulting complexes is typically octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand-to-metal ratio, which is often 2:1. scirp.orgresearchgate.net Computational models help to validate these structures and calculate parameters like bond lengths, bond angles, and binding energies, which are crucial for the rational design of new metal-based compounds. nih.gov
| Parameter | Theoretical Basis for this compound Complexes | Supporting Principle from 8-HQ Studies |
|---|---|---|
| Coordination Site | Bidentate chelation via hydroxyl oxygen and quinoline nitrogen. | Confirmed for the 8-hydroxyquinoline scaffold. scirp.orgnih.gov |
| Substituent Effect | The electron-donating pyrrolidine group may enhance binding affinity. | Substitutions on the 8-HQ ring are known to modulate electronic properties and metal affinity. nih.gov |
| Complex Geometry | Expected to form stable octahedral or square planar structures. | Commonly observed geometries for M(II)-8-HQ complexes. scirp.org |
| Computational Method | Density Functional Theory (DFT) is suitable for predicting structure and stability. | Widely used for modeling 8-HQ metal complexes. nih.govnih.gov |
Fundamental Biological Mechanisms (Molecular Level)
The molecular interactions of this compound with biological macromolecules are central to its activity. Research has primarily focused on its role as an enzyme inhibitor and its potential to interact with nucleic acids.
Survivin:
The 8-hydroxyquinoline scaffold, central to this compound, is critical for the inhibition of the survivin protein. nih.gov Survivin is a member of the inhibitor of apoptosis (IAP) family and is highly expressed in most cancers while being minimal in normal adult tissues, making it a significant target in oncology. patsnap.comals-journal.com It plays a dual role in inhibiting apoptosis (programmed cell death) and regulating cell division. researchgate.net
A derivative of this compound, MX-106 [5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol], has been identified as a selective survivin inhibitor. nih.gov Mechanistic studies indicate that compounds based on this hydroxyquinoline scaffold function by selectively suppressing the expression of the survivin protein. nih.gov This downregulation of survivin disrupts its anti-apoptotic function, which includes sequestering Smac/DIABLO and interacting with other proteins like XIAP to block caspase activation. nih.govmdpi.com By reducing survivin levels, these inhibitors release the brakes on the apoptotic machinery, leading to the activation of caspases (such as caspases 3/7 and 9) and subsequent cancer cell death. nih.gov
The function of survivin is mediated through a dynamic series of protein-protein interactions (PPIs). nih.govd-nb.info For instance, its interaction with the export receptor Crm1 is necessary for its transport into the cytoplasm, where it executes its anti-apoptotic role. d-nb.info Small molecules like this compound derivatives are thought to interfere with the expression or stability of survivin, thereby disrupting the PPIs necessary for cancer cell survival. nih.govresearchgate.net
| Mechanism Aspect | Role of the 8-Hydroxyquinoline Scaffold | Molecular Consequence |
|---|---|---|
| Target | Survivin (BIRC5) protein. | Inhibition of a key cancer-promoting protein. nih.gov |
| Mode of Action | Suppression of survivin expression. | Decreased levels of survivin protein in cancer cells. nih.gov |
| Downstream Effect | Disruption of anti-apoptotic functions. | Activation of caspases and induction of apoptosis. nih.govnih.gov |
| Interaction Type | Inhibition of protein expression, indirectly affecting PPIs. | Disruption of survivin's role in cell division and apoptosis inhibition. nih.govd-nb.info |
NQO1:
Currently, there is no specific research data available detailing the binding or inhibition mechanisms of this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies on NQO1 inhibitors have focused on other chemical classes, such as indolequinones and benzylidene-indolin-2-ones. researchgate.net
There is a lack of specific published research identifying or characterizing the interaction of this compound with specific cellular receptors. Therefore, its receptor-ligand recognition principles have not been established.
The planar aromatic structure of the quinoline ring system in this compound suggests a potential mechanism for interaction with DNA. Molecules with similar polycyclic planar structures, including certain quinoline derivatives, are known to function as DNA intercalating agents. nih.govnih.gov
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic system of the compound and the DNA base pairs. Upon intercalation, the DNA helix typically unwinds and lengthens to accommodate the molecule. While this mechanism is plausible for this compound based on its structure, direct experimental studies such as spectrophotometric titrations, thermal denaturation experiments, or fluorescence enhancement assays would be required to confirm this mode of binding for this specific compound. nih.gov No studies regarding its interaction with RNA have been reported.
Advanced Analytical Methodologies for 2 Pyrrolidin 1 Ylquinolin 8 Ol and Its Analogs in Research Settings
Chromatographic Separation Techniques for Purity and Isolation
Chromatography stands as a cornerstone for the purification and analysis of synthetic compounds like 2-Pyrrolidin-1-ylquinolin-8-ol. The choice of technique depends on the specific analytical goal, whether it is assessing the purity of a synthesized batch, isolating the compound of interest, or separating it from its structural analogs.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of quinoline (B57606) derivatives due to its high resolution and broad applicability. mdpi.com Developing a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector.
Given the structure of this compound, which contains a basic quinoline nitrogen and a phenolic hydroxyl group, reversed-phase (RP) HPLC is the most common approach. mdpi.com However, the chelating nature of the 8-hydroxyquinoline (B1678124) scaffold can lead to poor peak shape and low efficiency on standard silica-based C18 columns due to interactions with trace metal ions in the silica (B1680970) matrix. sielc.comsielc.com
To overcome these challenges, method development often incorporates:
Mixed-Mode Chromatography: Columns like Primesep 100 or 200, which possess both reversed-phase and ion-exchange characteristics, can significantly improve retention and peak symmetry for basic compounds like quinolines. sielc.comsielc.com The cation-exchange functionality interacts with the protonated quinoline nitrogen, providing an additional retention mechanism beyond hydrophobic interactions.
Mobile Phase Modifiers: The use of acidic modifiers such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) is essential. sielc.comsielc.com These agents ensure the analyte is in a consistent protonation state and mask interactions with residual silanols on the stationary phase, leading to sharp, symmetrical peaks. For applications requiring mass spectrometry (LC-MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) are used instead. sielc.com
High-Purity Columns: Using end-capped, high-purity silica columns can minimize unwanted metal chelation and silanol (B1196071) interactions.
The validation of the developed HPLC method typically follows ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. ejgm.co.uk
Table 1: Illustrative HPLC Method Parameters for Quinoline Derivatives
| Parameter | Condition 1 (Mixed-Mode) | Condition 2 (Reversed-Phase) |
|---|---|---|
| Column | Primesep 200 (4.6 x 150 mm, 5 µm) | C18 RP-Thermo (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 30% Acetonitrile / 70% Water with 0.1% H₃PO₄ | 15% Acetonitrile / 1% Methanol / 84% Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | PDA Detector at 254 nm |
| Reference | sielc.com | ejgm.co.uk |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, with its polar hydroxyl (-OH) and secondary amine functionalities, is non-volatile and thermally labile. Direct analysis by GC is not feasible as the polar groups would cause strong adsorption onto the GC column and thermal decomposition in the hot injector. researchgate.net
Therefore, a critical step of derivatization is required to render the analyte suitable for GC analysis. researchgate.net This process modifies the polar functional groups to create a more volatile and thermally stable derivative. For the hydroxyl group, the most common derivatization reaction is silylation.
Key aspects of this approach include:
Derivatization Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) are used to convert the phenolic hydroxyl group into a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ether, respectively. researchgate.netmerckmillipore.com These silyl (B83357) ethers are significantly more volatile and less prone to adsorption. The TBDMS derivatives are often preferred as they produce characteristic mass spectra with a prominent [M-57] ion, which aids in identification by GC-Mass Spectrometry (GC-MS). merckmillipore.com
Reaction Conditions: The derivatization reaction is typically performed by heating the analyte with the silylating reagent in an appropriate solvent prior to injection into the GC.
Analysis: The resulting volatile derivative is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and fragmentation patterns. This approach has been successfully applied to the analysis of other hydroxylated aromatic compounds, such as phenols and hydroxy-PAHs. merckmillipore.comchromatographyonline.com
Table 2: Common Derivatization Reagents for GC Analysis of Hydroxylated Compounds
| Reagent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly reactive, produces volatile derivatives. |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MDBSTFA | t-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectra ([M-57] ion). merckmillipore.com |
The this compound molecule itself is achiral and does not have enantiomers. However, if chiral centers are introduced into its analogs or derivatives, their separation becomes essential. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved through two primary strategies.
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Immobilized polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including heterocyclic structures. mdpi.com For quinoline-based structures, novel CSPs, such as those based on helical quinoline oligoamide foldamers, have also been developed. uni-muenchen.de
Indirect Method: This method involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase, such as C18. researchgate.netasianpubs.org Quinoline-based CDAs have themselves been synthesized and used for this purpose. asianpubs.org
Table 3: Strategies for Chiral Separation of Quinoline Analogs
| Method | Principle | Stationary Phase | Example Application |
|---|---|---|---|
| Direct Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Immobilized polysaccharide (e.g., CHIRAL ART Cellulose-SC) | Enantioseparation of racemic marinoepoxides (quinoline derivatives). mdpi.com |
| Indirect Separation | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA). | Standard achiral (e.g., C18) | Separation of racemic mexiletine (B70256) using a quinoline-based CDA. asianpubs.org |
Electrophoretic Methods for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field. For quinoline-based compounds, which contain a basic nitrogen atom, CE is a highly suitable technique. researchgate.netresearchgate.net
In a low-pH buffer, the quinoline nitrogen of this compound will be protonated, rendering the molecule cationic. This allows it to be separated based on its charge-to-size ratio. CE methods, such as Capillary Zone Electrophoresis (CZE), can provide very high separation efficiencies and rapid analysis times, making them useful for purity assessment and the analysis of complex mixtures. synhet.com The technique is particularly advantageous for its low consumption of sample and reagents.
Advanced Spectroscopic Quantitation Methods for Research Samples
Beyond separation, accurate quantitation is a critical analytical requirement. Spectroscopic methods provide a rapid and reliable means of determining the concentration of this compound in research samples.
UV-Vis spectrophotometry is a fundamental and widely accessible technique for quantitative analysis in solution. researchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu
The this compound molecule contains extensive chromophores—the quinoline ring system and the substituted phenol (B47542)—which cause it to absorb light strongly in the UV region. While the parent 8-hydroxyquinoline is weakly fluorescent, its absorbance is significant. scispace.com The electronic absorption spectrum is unique to the molecule's structure and can be used for both identification and quantification. researchgate.net
The procedure for concentration determination involves:
Determining λmax: The wavelength of maximum absorbance (λmax) is identified by scanning a dilute solution of the compound across the UV-Vis range. Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. upi.edu
Measuring the Unknown Sample: The absorbance of the sample with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the linear region of the calibration curve.
Table 4: Representative Data for a UV-Vis Calibration Curve
| Standard Solution Conc. (µM) | Absorbance at λmax |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
This data would be used to generate a linear regression equation (y = mx + c) from which the concentration of unknown samples can be calculated. upi.edu
Future Research Trajectories for 2 Pyrrolidin 1 Ylquinolin 8 Ol in Chemical Science
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical science. Future research on 2-Pyrrolidin-1-ylquinolin-8-ol should prioritize not only the discovery of new synthetic routes but also the optimization of existing ones with a focus on sustainability.
Traditional synthesis of 2-substituted quinolin-8-ols often involves a multi-step process starting from quinolin-8-ol. One established method proceeds through the conversion of quinolin-8-ol to 2-chloro-8-hydroxyquinoline, followed by a nucleophilic substitution reaction with pyrrolidine (B122466). semanticscholar.org Another approach involves the reaction of 8-hydroxyquinoline (B1678124) with formaldehyde (B43269) and a catalytic amount of zinc chloride to introduce a chloromethyl group, which can then be further functionalized. nih.gov A direct synthesis involves refluxing 2-chloro-5-(((4-isopropylbenzyl)oxy)methyl)quinolin-8-ol with paraformaldehyde and pyrrolidine in ethanol. jbr-pub.org.cn
Future explorations could focus on palladium-catalyzed cross-coupling reactions, which have become powerful tools for C-N bond formation. mdpi.com For instance, a direct coupling of 2-halo-8-hydroxyquinoline with pyrrolidine could offer a more streamlined approach.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Reagents & Conditions | Potential Advantages |
| Nucleophilic Aromatic Substitution | 2-chloro-8-hydroxyquinoline, pyrrolidine, base | Established, reliable route semanticscholar.org |
| Mannich-type Reaction | 8-hydroxyquinoline, formaldehyde, pyrrolidine | One-pot potential for derivatives nih.govjbr-pub.org.cn |
| Palladium-Catalyzed C-N Coupling | 2-halo-8-hydroxyquinoline, pyrrolidine, Pd catalyst, ligand, base | High efficiency, broad substrate scope mdpi.com |
| Microwave/Ultrasound-Assisted Synthesis | Application of microwave or ultrasound irradiation to existing methods | Reduced reaction times, lower energy use researchgate.net |
| Green Solvent Synthesis | Use of water, ethanol, or other eco-friendly solvents | Reduced environmental impact nih.gov |
Advanced Understanding of Structure-Reactivity Relationships
A deep understanding of how the molecular structure of this compound dictates its chemical reactivity is crucial for designing new applications. Structure-reactivity and structure-activity relationship (SAR) studies are key to this endeavor. uchicago.edu
The 8-hydroxyquinoline moiety is known to be critical for the antiproliferative activities of related compounds. nih.gov SAR studies on similar quinoline-based antimalarial agents have shown that modifications at various positions on the quinoline (B57606) ring and on the side chains can dramatically alter biological efficacy. nih.govnih.gov For this compound, future research should systematically investigate the following relationships:
The Role of the Pyrrolidine Ring: The conformation and substitution pattern of the pyrrolidine ring can impart significant steric and electronic effects. Introducing substituents on the pyrrolidine could modulate the compound's solubility, lipophilicity, and binding interactions with metal centers or biological targets.
The Influence of the 8-Hydroxyl Group: This group is a key feature for metal chelation. Its acidity and hydrogen-bonding capability are central to the compound's coordinating properties and interactions with biological macromolecules. Converting the hydroxyl group to an ether or ester would probe its importance in specific applications.
Substitution on the Quinoline Core: Adding electron-donating or electron-withdrawing groups to the carbocyclic ring of the quinoline system would alter the electron density of the entire molecule. This would directly impact its nucleophilicity, electrophilicity, and the properties of its metal complexes.
Table 2: Hypothetical Structure-Reactivity Relationships for Future Investigation
| Structural Modification | Predicted Effect on Reactivity/Properties | Rationale/Area of Impact |
| Substitution on Pyrrolidine Ring | Modulated solubility, steric hindrance, and metal-binding affinity. | Fine-tuning for catalysis or biological targeting. |
| Derivatization of 8-OH Group | Elimination of metal-chelating ability; altered H-bonding. | Probing the necessity of the chelating moiety. |
| Electron-Withdrawing Groups on Quinoline | Increased acidity of 8-OH; modified redox potential. | Tuning for catalytic or electronic applications. |
| Electron-Donating Groups on Quinoline | Decreased acidity of 8-OH; enhanced nucleophilicity. | Altering ligand properties for catalysis. |
Development of this compound as a Ligand in Catalysis
The inherent structure of this compound, featuring a bidentate N,O-chelation site, makes it a highly promising ligand for transition metal catalysis. The 8-hydroxyquinoline scaffold is a well-established "privileged ligand" in coordination chemistry. The addition of the 2-pyrrolidinyl group provides an additional nitrogen donor, potentially allowing for pincer-type (N,N,O) coordination, which can confer exceptional stability and unique reactivity to metal complexes. rsc.org
Future research should focus on synthesizing and characterizing complexes of this compound with a variety of transition metals, including but not limited to:
Palladium (Pd): Palladium complexes are workhorses in cross-coupling chemistry. A Pd(II) complex of this ligand could be a potent catalyst for reactions like Suzuki, Heck, and C-H functionalization. mdpi.comnih.gov
Ruthenium (Ru): Ruthenium complexes are known for their versatility in hydrogenation, transfer hydrogenation, and photoredox catalysis. nih.govtakasago.com A Ru(II) complex could be explored for such applications.
Iron (Fe): Given the push for sustainable catalysis, developing catalysts based on earth-abundant and non-toxic metals like iron is a high priority. Iron pincer complexes have shown remarkable activity in hydrogenation and other reductive transformations. rsc.org
Copper (Cu) and Zinc (Zn): Complexes of these metals with similar quinolin-8-ol ligands have been investigated for their biological activity and catalytic potential. researchgate.net
Platinum (Pt): Platinum complexes are widely used in hydrosilylation catalysis, a key process in polymer chemistry. mdpi.com
The catalytic activity of these novel complexes could be screened in a range of important organic transformations. The electronic and steric properties of the ligand can be tuned, as described in the previous section, to optimize catalyst performance, including activity, selectivity, and stability. nih.gov
Computational Design and Predictive Modeling for Targeted Properties
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the fundamental electronic structure and geometry of the molecule and its metal complexes. researchgate.net These calculations can predict:
Optimal geometries and conformational preferences.
The energies of frontier molecular orbitals (HOMO/LUMO), providing insight into reactivity and electronic properties.
Reaction pathways and transition states for catalytic cycles, elucidating mechanisms and predicting activation barriers. mdpi.com
Spectroscopic properties (e.g., NMR, UV-Vis), aiding in experimental characterization.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between chemical structure and a specific property (e.g., catalytic turnover frequency, biological activity). wikipedia.orgnih.gov A QSAR model for this class of compounds could be developed by:
Synthesizing a library of derivatives with systematic structural variations.
Experimentally measuring the property of interest.
Calculating a set of molecular descriptors (e.g., electronic, steric, topological) for each derivative. researchgate.net
Using statistical methods, such as multilinear regression or machine learning algorithms, to build a predictive model. semanticscholar.org
Such models would enable the in-silico screening of virtual libraries of new derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 3: Computationally Derived Parameters for Predictive Modeling
| Computational Method | Predicted Parameter | Application/Insight |
| DFT | HOMO-LUMO Gap | Electronic excitability, reactivity index. |
| DFT | Bond Dissociation Energies | Prediction of reaction thermochemistry. |
| DFT | Reaction Barriers | Mechanistic elucidation, catalyst performance prediction. |
| Molecular Dynamics | Conformational Sampling | Understanding ligand flexibility and binding modes. |
| QSAR | Predicted Activity/Property | High-throughput virtual screening of new derivatives. semanticscholar.org |
| CCS Prediction | Predicted Collision Cross Section | Aiding in mass spectrometry-based identification. uni.lu |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insight
While the preceding sections focus on core chemical science, the ultimate application of many novel compounds lies at the interface with biology. Should this compound or its derivatives be explored as probes, tracers, or catalysts in biological systems, multi-omics approaches can provide unparalleled mechanistic insight. nih.gov These technologies analyze the collective sets of biological molecules (e.g., genes, proteins, metabolites) to create a holistic picture of a substance's effect on a cell or organism. researchgate.net
Future interdisciplinary research could involve:
Transcriptomics: Analyzing the messenger RNA (mRNA) profile of cells exposed to the compound to see which genes are up- or down-regulated. This can reveal the cellular pathways that are perturbed.
Proteomics: Studying the entire set of proteins to understand how the compound affects protein expression, modification, and interaction networks. jci.org
Metabolomics: Profiling the small-molecule metabolites to identify changes in metabolic pathways.
Integrating these datasets can help to build comprehensive models of the compound's mechanism of action. jci.orgnih.gov For example, if a metal complex of this compound is developed as an anticancer agent, multi-omics could identify its specific molecular target and downstream effects, distinguishing it from other drugs and potentially identifying biomarkers for patient response. While this research trajectory extends into chemical biology, it represents the frontier for understanding the functional consequences of novel chemical entities in complex environments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Pyrrolidin-1-ylquinolin-8-ol, and how are intermediates purified?
- The synthesis typically involves multi-step reactions, such as coupling pyrrolidine with quinolin-8-ol derivatives under reflux conditions using acetic anhydride and sodium acetate as reagents. Purification is achieved via column chromatography (silica gel) or crystallization, with yields optimized by controlling temperature and solvent choice (e.g., DMF or ethanol) .
- Example: A reported procedure involves reacting 4-hydroxyquinolin-2(1H)-one derivatives with pyrrolidine and benzyl halides in the presence of potassium carbonate, followed by HPLC or NMR analysis to confirm structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₂O: 223.1234, observed: 223.1235) .
- X-ray Crystallography: Resolves bond angles and stereochemistry, often using SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Control: Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Catalyst Screening: Palladium or copper catalysts may accelerate coupling reactions, reducing side products .
Q. What methodologies address contradictions in reported biological activities of this compound derivatives?
- Dose-Response Analysis: Validate activity thresholds using in vitro assays (e.g., IC₅₀ values against cancer cell lines) to reconcile discrepancies between studies .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophoric groups responsible for activity .
- Meta-Analysis: Cross-reference data across databases (e.g., PubChem, DSSTox) to identify outliers or experimental biases .
Q. What computational tools predict the interaction of this compound with biological targets?
- Molecular Docking (AutoDock, Schrödinger): Simulate binding affinities to enzymes (e.g., survivin) using crystal structures from the PDB .
- Quantum Mechanical Calculations (DFT): Analyze electron density maps to identify reactive sites for electrophilic substitution .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How are stability and reactivity profiles of this compound characterized under physiological conditions?
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–10) and monitor degradation via UV-Vis or LC-MS .
- Forced Degradation Studies: Expose to heat (40–80°C), light, or oxidants (H₂O₂) to identify decomposition pathways .
- Reactivity Screening: Test compatibility with common biomolecules (e.g., glutathione) to predict in vivo behavior .
Methodological Best Practices
- Contradiction Resolution: Use triangulation (e.g., combining NMR, HRMS, and X-ray data) to validate structural assignments .
- Data Reproducibility: Document reaction conditions (e.g., humidity, stirring rate) to minimize variability .
- Ethical Compliance: Adhere to OSHA and IARC guidelines for handling carcinogenic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
